Cas no 351004-50-7 (2-(1-Naphthylamino)methylphenol)
2-(1-Naphthylamino)methylphenol Chemical and Physical Properties
Names and Identifiers
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- Phenol, 2-[(1-naphthalenylamino)methyl]-
- 2-[(1-NAPHTHYLAMINO)METHYL]PHENOL
- 351004-50-7
- CS-0323406
- 2-{[(naphthalen-1-yl)amino]methyl}phenol
- STK803220
- SB80964
- AKOS000112121
- LS-03956
- MFCD00666636
- 2-((Naphthalen-1-ylamino)methyl)phenol
- ALBB-012619
- 2-[(naphthalen-1-ylamino)methyl]phenol
- 2-(1-Naphthylamino)methylphenol
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- MDL: MFCD00666636
- Inchi: 1S/C17H15NO/c19-17-11-4-2-7-14(17)12-18-16-10-5-8-13-6-1-3-9-15(13)16/h1-11,18-19H,12H2
- InChI Key: XEDQHQRJZJKBAQ-UHFFFAOYSA-N
- SMILES: OC1C=CC=CC=1CNC1=CC=CC2C=CC=CC1=2
Computed Properties
- Exact Mass: 249.11545
- Monoisotopic Mass: 249.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.26
2-(1-Naphthylamino)methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM257641-5g |
2-((Naphthalen-1-ylamino)methyl)phenol |
351004-50-7 | 97% | 5g |
$497 | 2021-08-18 | |
| Chemenu | CM257641-5g |
2-((Naphthalen-1-ylamino)methyl)phenol |
351004-50-7 | 97% | 5g |
$497 | 2022-12-31 | |
| TRC | N054245-250mg |
2-[(1-Naphthylamino)methyl]phenol |
351004-50-7 | 250mg |
$ 185.00 | 2022-06-03 | ||
| TRC | N054245-500mg |
2-[(1-Naphthylamino)methyl]phenol |
351004-50-7 | 500mg |
$ 300.00 | 2022-06-03 | ||
| TRC | N054245-1000mg |
2-[(1-Naphthylamino)methyl]phenol |
351004-50-7 | 1g |
$ 480.00 | 2022-06-03 | ||
| abcr | AB371948-500 mg |
2-[(Naphthalen-1-ylamino)methyl]phenol |
351004-50-7 | 500MG |
€195.40 | 2023-02-04 | ||
| abcr | AB371948-1 g |
2-[(Naphthalen-1-ylamino)methyl]phenol |
351004-50-7 | 1g |
€239.00 | 2023-04-26 | ||
| abcr | AB371948-5 g |
2-[(Naphthalen-1-ylamino)methyl]phenol |
351004-50-7 | 5g |
€656.50 | 2023-04-26 | ||
| abcr | AB371948-10 g |
2-[(Naphthalen-1-ylamino)methyl]phenol |
351004-50-7 | 10g |
€1074.00 | 2023-04-26 | ||
| abcr | AB371948-500mg |
2-[(Naphthalen-1-ylamino)methyl]phenol; . |
351004-50-7 | 500mg |
€205.00 | 2025-02-17 |
2-(1-Naphthylamino)methylphenol Suppliers
2-(1-Naphthylamino)methylphenol Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 2-(1-Naphthylamino)methylphenol
Introduction to 2-(1-Naphthylamino)methylphenol (CAS No. 351004-50-7)
2-(1-Naphthylamino)methylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 351004-50-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural framework comprising a naphthylamino group and a hydroxymethylphenol moiety, exhibits promising characteristics that make it a valuable candidate for further exploration in medicinal chemistry and drug development.
The molecular architecture of 2-(1-Naphthylamino)methylphenol encompasses a biphenyl core with an amino-substituted naphthalene ring connected to a phenolic hydroxymethyl group. This structural motif suggests potential interactions with biological targets, including enzymes and receptors, which are pivotal in modulating various physiological pathways. The presence of both aromatic and heteroaromatic rings enhances its solubility and bioavailability, key factors in pharmaceutical formulations.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. 2-(1-Naphthylamino)methylphenol has emerged as a compound of interest due to its structural versatility and functional groups that can be modified to tailor its pharmacological properties. The naphthylamino moiety, in particular, is known for its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for binding affinity and selectivity.
One of the most compelling aspects of 2-(1-Naphthylamino)methylphenol is its potential application in the development of anti-inflammatory agents. The phenolic hydroxymethyl group provides a site for redox modulation, which is relevant in diseases where oxidative stress plays a significant role. Additionally, the naphthylamino group can serve as a scaffold for designing molecules that interact with inflammatory pathways, such as COX-2 or lipoxygenase enzymes. Preliminary studies have indicated that derivatives of this compound exhibit inhibitory activity against these enzymes, suggesting their therapeutic potential.
Furthermore, the compound's structural features make it an attractive candidate for exploring its role in neuroprotective therapies. The biphenyl core is commonly found in molecules that target central nervous system (CNS) receptors. By leveraging the inherent properties of 2-(1-Naphthylamino)methylphenol, researchers aim to develop novel compounds that can cross the blood-brain barrier and exert neuroprotective effects. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's, where modulating neuronal activity and preventing oxidative damage are key therapeutic strategies.
The synthesis of 2-(1-Naphthylamino)methylphenol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of a naphthalene derivative followed by the introduction of an amino group and subsequent coupling with a phenolic precursor to form the hydroxymethylphenol moiety. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of these transformations.
In terms of pharmacokinetic properties, 2-(1-Naphthylamino)methylphenol demonstrates favorable solubility characteristics in both water and organic solvents, which is advantageous for formulation into diverse pharmaceutical dosage forms. Its metabolic stability has also been assessed through in vitro studies, revealing a profile that suggests moderate clearance rates but sufficient half-life for therapeutic applications. These attributes make it an appealing candidate for further preclinical development.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of 2-(1-Naphthylamino)methylphenol with various biological targets using molecular docking simulations. These studies have provided valuable insights into how modifications to the molecule can enhance its binding properties. For instance, introducing additional substituents on the naphthyl ring or optimizing the position of the hydroxymethyl group has been shown to improve target engagement.
The compound's potential extends beyond traditional pharmaceutical applications; it also shows promise in agrochemical research. The structural motifs present in 2-(1-Naphthylamino)methylphenol can be exploited to design novel pesticides or herbicides that target specific biological pathways in plants while minimizing environmental impact. This aligns with global efforts to develop sustainable agricultural practices that reduce reliance on conventional chemical agents.
As research continues to uncover new applications for 2-(1-Naphthylamino)methylphenol, collaborations between academic institutions and pharmaceutical companies are becoming increasingly common. These partnerships aim to accelerate the translation of laboratory findings into clinical candidates by leveraging expertise in synthetic chemistry, pharmacology, and drug delivery systems. Such collaborations are essential for bringing innovative therapies to market efficiently.
The regulatory landscape for novel compounds like 2-(1-Naphthylamino)methylphenol is stringent but well-defined, ensuring that only safe and effective agents reach patients. Regulatory bodies require comprehensive data on chemical synthesis, toxicology, pharmacokinetics, and clinical efficacy before approving new drugs. Researchers must navigate this complex process carefully but are supported by guidelines designed to promote innovation while safeguarding public health.
In conclusion,2-(1-Naphthylamino)methylphenol (CAS No. 351004-50-7) represents a significant area of interest in medicinal chemistry due to its unique structure and multifaceted applications. Its potential roles in anti-inflammatory therapy,neuroprotection,and agrochemicals highlight its versatility as a chemical scaffold for drug discovery efforts aimed at addressing unmet medical needs worldwide.
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